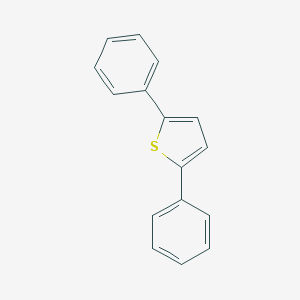

2,5-Diphenylthiophene

描述

Significance of π-Conjugated Systems in Contemporary Chemistry

The concept of conjugation is fundamental to understanding molecular stability, reactivity, and the interaction of molecules with light. derpharmachemica.com Molecules with extensive conjugated systems, like β-carotene, are often colored because the delocalized electrons can absorb photons of visible light, promoting an electron to a higher energy level. researchgate.netcolab.ws In contemporary chemistry, the synthesis of novel π-conjugated materials is a key area of research for applications in transistors, solar cells, and energy storage devices like batteries and supercapacitors. ontosight.ai The ability to control optical and electronic properties through chemical structure makes these systems essential for developing new technologies. ontosight.ai

Role of Thiophene-Based Scaffolds in Material Science

Thiophene (B33073) and its derivatives are versatile and widely used scaffolds in organic chemistry and material science. organic-chemistry.orgoup.com The thiophene ring is a stable, π-aromatic system, and its chemistry is well-established, allowing for controlled substitutions at various positions. organic-chemistry.org These modifications can tune the planarity and electron density of the final products, enabling the design of materials with specific physicochemical properties. organic-chemistry.org

Well-defined π-conjugated thiophene molecules play a crucial role in fields ranging from synthetic chemistry to materials science. rsc.orguobaghdad.edu.iq Their outstanding electrical properties have led to their extensive use in light-driven applications such as photocatalysis, organic thin-film transistors, and organic photovoltaics. organic-chemistry.org Thiophene-based molecules and polymers are recognized as some of the most effective π-conjugated systems in organic electronics. oup.com Furthermore, their unique structure makes them candidates for creating new materials with tailored optical and electrical characteristics, including their use as building blocks for Covalent Organic Frameworks (COFs). wikipedia.orgorganic-chemistry.org

Historical Development and Key Academic Milestones for 2,5-Diphenylthiophene

The history of this compound is intrinsically linked to the discovery and development of thiophene chemistry. Thiophene itself was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609). wikipedia.org This discovery opened up a new field of heterocyclic chemistry. A pivotal moment came in 1884 when Carl Paal and Ludwig Knorr independently reported a method to synthesize furans, which was subsequently adapted for pyrroles and thiophenes. wikipedia.org The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide, became a classic and valuable method for creating a wide range of substituted thiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.orgwikipedia.org

While the precise date of the first synthesis of this compound is not prominently documented, its existence as a known compound is evident from later research milestones. For instance, studies in the early 1990s focused on its derivatives, such as the work by Dansette, Mansuy, and colleagues who prepared this compound-1-oxide and, in 1994, provided its first full crystallographic structural characterization. researchgate.netrsc.orgrsc.org This work highlighted the nonplanar structure of the oxidized thiophene ring and was a significant step in understanding the properties of this class of compounds. colab.wsrsc.org By this time, the parent compound, this compound, was already an established entity used as a precursor and a subject of comparative studies. colab.wsoup.com

Current Research Trajectories and Academic Relevance

The academic relevance of this compound continues to grow, with current research exploring its applications in advanced materials and functional molecules. Its rigid, planar, and conjugated structure makes it an ideal component for organic semiconductors and other electronic materials. wikipedia.orgontosight.ai

Recent research has focused on incorporating the this compound unit into larger, more complex molecular architectures:

Donor-π-Acceptor (D–π–A) Chromophores: The this compound unit serves as an effective π-linker connecting electron-donating and electron-withdrawing groups. These push-pull systems are investigated for their nonlinear optical properties and potential use in solar energy conversion and light-emitting diodes. google.com

Conjugated Polymers: Polymers incorporating this compound moieties are being synthesized for applications in polymer solar cells and as colorimetric sensors. For example, copolymers have been developed that can selectively detect iodide anions through a distinct color change. google.comtandfonline.com

Liquid Crystals and Bolaamphiphiles: The bent shape of the this compound core is being utilized in the design of novel liquid crystalline materials and T-shaped bolaamphiphiles, which can self-organize into complex structures like honeycomb liquid crystal phases. researchgate.net

Macrocycles: The synthesis of macrocycles containing this compound units has led to the creation of unique saddle-shaped structures with interesting spectroscopic and electrochemical properties, which are attractive for the design of molecular devices. oup.com

These research trajectories underscore the compound's versatility and its continuing importance in the development of new functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂S | wikipedia.orgnih.gov |

| Molecular Weight | 236.3 g/mol | nih.gov |

| Appearance | White or light-yellow solid | wikipedia.org |

| Melting Point | 140-150 °C | wikipedia.orgontosight.ai |

| CAS Number | 1445-78-9 | nih.gov |

Table 2: Key Research Applications of this compound

| Application Area | Description | Key Findings | Reference(s) |

| Organic Electronics | Used as a building block for organic semiconductors due to its planar structure and π-electron delocalization. | Serves as a π-linker in D-π-A chromophores for potential use in optoelectronics. | wikipedia.orggoogle.com |

| Material Science | Incorporated into conjugated polymers for use in organic solar cells and sensors. | Copolymers can act as colorimetric sensors for iodide, showing a visible color change upon detection. | google.comtandfonline.comresearchgate.net |

| Liquid Crystals | The bent core structure is used to design novel bent-core mesogens and bolaamphiphiles. | Bolaamphiphiles based on this core can self-assemble into honeycomb liquid crystal phases. | researchgate.net |

| Supramolecular Chemistry | Used as a unit in the synthesis of π-conjugated macrocycles. | Forms unique saddle-shaped cyclic trimers with distinct structural and electrochemical properties. | oup.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKZNRABKQDKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162736 | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-78-9 | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Diphenylthiophene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, providing a primary route to 2,5-diarylthiophenes. These methods typically involve the reaction of a dihalogenated thiophene (B33073) with an organometallic aryl reagent.

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling is a widely employed method for synthesizing 2,5-diarylthiophenes. This reaction creates a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide (such as 2,5-dibromothiophene) in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org

The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields. figshare.com Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are common catalysts. The reaction is tolerant of a wide range of functional groups and often utilizes aqueous solvents, making it a relatively green option. figshare.com For instance, novel 2,5-biaryl-3-hexylthiophene derivatives have been synthesized in moderate to good yields via Suzuki coupling, with optimal conditions identified as using potassium phosphate as the base and Pd(PPh₃)₄ as the catalyst at 90°C. figshare.com

| Catalyst | Base | Solvent(s) | Temperature (°C) | Starting Materials | Product | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Dibromo-3-hexylthiophene, Arylboronic acids | 2,5-Biaryl-3-hexylthiophenes | Moderate to Good |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | 69-93 |

| Pd(dtbpf)Cl₂ | K₃PO₄ | Water (with Kolliphor EL) | Room Temp | Dibromoaniline, Thienyl boronic acids | Di-(thienyl)anilines | Up to 98 |

Stille Coupling Procedures

The Stille coupling provides another robust pathway to 2,5-diphenylthiophene by forming a C-C bond between an organotin compound (organostannane) and an organic halide, catalyzed by palladium. wikipedia.orggoogle.com While versatile, a significant drawback of this method is the toxicity associated with the tin reagents. wikipedia.org

The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with various phosphine ligands. nih.gov The procedure is tolerant of a broad array of functional groups. General protocols often involve heating the aryl halide and organostannane in a solvent like toluene at temperatures ranging from 90-110°C for 12-16 hours. nih.gov

| Catalyst System | Solvent | Temperature (°C) | Duration (h) |

| Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90-110 | 12-16 |

| Pd(PPh₃)₄ | Toluene | 90-100 | 12-16 |

Kumada and Gronowitz Methods for Phenylthiophenes

The Kumada coupling, reported independently by the Kumada and Corriu groups in 1972, was one of the first transition metal-catalyzed cross-coupling reactions. beilstein-journals.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by either nickel or palladium. figshare.combeilstein-journals.org This method is advantageous for its use of readily available Grignard reagents. For the synthesis of polythiophenes, a key development was the reaction of 2,5-dibromothiophene with magnesium in the presence of a nickel catalyst, a process analogous to Kumada coupling. This approach, however, can be limited by the reactivity of certain functional groups with the highly nucleophilic Grignard reagents. figshare.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the synthesis of 2,5-diarylthiophenes. These reactions often exhibit different reactivity and selectivity profiles.

The Kumada coupling, as mentioned previously, frequently employs nickel catalysts. For example, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [Ni(dppp)Cl₂] is a common catalyst for coupling Grignard reagents with halothiophenes. scilit.com Ligand-free nickel catalysis has also been demonstrated for the coupling of aryl bromides with Grignard reagents, using precursors like NiCl₂.

Furthermore, nickel-catalyzed direct arylation polymerization (DArP) has been developed for synthesizing thiophene-based polymers. A notable system uses an earth-abundant nickel(II) bipyridine catalyst with lithium hexamethyldisilazide (LiHMDS) as the base to polymerize di- and tri-thiophene heteroaryls with poly(hetero)aryl halides, achieving high yields.

| Catalyst System | Base | Reaction Type | Substrates |

| Ni(dppp)Cl₂ | - | Kumada Coupling | 3-Halothiophene, Grignard reagent |

| Nickel(II) bipyridine | LiHMDS | Direct Arylation Polymerization | Di/tri-thiophene, Poly(hetero)aryl halides |

| NiCl₂·(H₂O)₁.₅ | - | Kumada Coupling | Aryl bromide, t-Butylmagnesium chloride |

One-Pot Tandem Reactions

One-pot tandem reactions offer significant advantages in chemical synthesis by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies procedures.

Sonogashira–Glaser Cyclization Sequences

A highly efficient one-pot, pseudo five-component synthesis for symmetrical 2,5-di(hetero)arylthiophenes has been developed based on a Sonogashira–Glaser coupling followed by a sulfide-mediated cyclization. This methodology starts from readily available iodo(hetero)arenes.

The sequence begins with a Sonogashira coupling of the iodoarene with an acetylene source, followed by a Glaser-type oxidative homocoupling of the resulting terminal alkyne to form a 1,4-diarylbutadiyne intermediate. This is all accomplished using a single Pd/Cu-catalyst system. The final step involves the addition of a sulfide source, such as sodium sulfide, which mediates the cyclization to form the 2,5-diarylthiophene ring. The entire process is performed in a single pot, and the final cyclization can be accelerated by microwave heating. This method tolerates a wide range of functional groups on the aryl iodide, including electron-donating and electron-withdrawing substituents.

An evaluation of different solvents for the synthesis of this compound (2a) from iodobenzene identified optimal conditions for the reaction sequence.

| Entry | Solvent | Glaser Coupling | Cyclization to 2a (Yield %) |

| 1 | DMF | complete | 52 |

| 2 | DMAc | complete | 70 |

| 3 | NMP | complete | 58 |

| 4 | MeCN | complete | 62 |

| 5 | Dioxane | complete | 64 |

| 6 | Toluene | complete | 65 |

Pseudo Five-Component Synthesis Approaches

A highly efficient method for synthesizing symmetrical 2,5-di(hetero)arylthiophenes, including this compound, is through a pseudo five-component, one-pot reaction. beilstein-journals.orgd-nb.info This strategy is built upon a consecutive Sonogashira–Glaser coupling followed by a sulfide-mediated cyclization sequence. d-nb.info The process begins with two molecules of an iodo(hetero)arene, which react with trimethylsilylacetylene (TMSA) in a Sonogashira coupling, followed by a Glaser coupling to form a symmetrical 1,4-di(hetero)arylbutadiyne intermediate. beilstein-journals.orgd-nb.info This is all accomplished using a single Pd/Cu-catalyst system without needing additional catalyst. beilstein-journals.org The final step involves cyclization with a sulfur source, such as sodium sulfide nonahydrate (Na₂S·9H₂O), to yield the desired 2,5-di(hetero)arylthiophene. d-nb.info

This approach is considered a pseudo five-component reaction as it involves two molecules of the aryl iodide, two molecules that effectively form the C4 backbone (derived from TMSA), and one sulfur atom. d-nb.infonih.gov The methodology is notable for its use of readily available starting materials and its tolerance for a wide range of functional groups on the aryl precursors. beilstein-journals.org Substituents can be electron-neutral, electron-rich, and electron-poor, and can be located at the ortho-, meta-, or para-positions. beilstein-journals.org The reaction also accommodates bulky bi- or tricyclic substrates and polar groups like hydroxyls. beilstein-journals.org

| Starting Aryl Iodide | Resulting 2,5-Diarylthiophene Product | Yield (%) |

|---|---|---|

| Iodobenzene | This compound | 81% |

| 2-Iodotoluene | 2,5-Di(o-tolyl)thiophene | 75% |

| 4-Iodoanisole | 2,5-Bis(4-methoxyphenyl)thiophene | 84% |

| 4-Iodobenzonitrile | 4,4'-(Thiophene-2,5-diyl)dibenzonitrile | 69% |

| 3-Iodophenol | 3,3'-(Thiophene-2,5-diyl)diphenol | 71% |

| 2-Iodothiophene | 2,5-Di(thiophen-2-yl)thiophene | 72% |

Cycloaddition Reactions and Thiocarbonyl Ylides

The construction of the thiophene ring skeleton can be achieved through [3+2] cycloaddition reactions involving thiocarbonyl ylides as 1,3-dipoles. nuph.edu.uaresearchgate.net Thiocarbonyl ylides are reactive intermediates that can be generated in situ from various precursors, such as by thermolysis of bromo(trimethylsilylmethylthio)methyltrimethylsilane or through fluoride (B91410) ion-promoted 1,3-desilylation of chloromethyl trimethylsilylmethyl sulfide. nuph.edu.uaresearchgate.net

These ylides react with a range of dipolarophiles, typically compounds with activated double or triple bonds like α,β-unsaturated compounds, to form five-membered sulfur-containing heterocycles. nuph.edu.uaresearchgate.net This method is particularly effective for synthesizing functionalized and hydrogenated thiophene derivatives, such as dihydro- and tetrahydrothiophenes. nuph.edu.ua The reaction often proceeds with high stereoselectivity. nuph.edu.uaresearchgate.net While this approach primarily yields saturated or partially saturated rings, these products can serve as valuable precursors for the synthesis of aromatic thiophenes through subsequent dehydrogenation or elimination reactions. The chemoselectivity of the cycloaddition can depend on the nature of the thiocarbonyl ylide; for instance, aromatic thiocarbonyl ylides may react with dienophiles containing both C=C and C=S bonds, while aliphatic ylides might react exclusively at the C=C double bond. core.ac.uk Thiophene S,N-ylides have also been shown to undergo cycloaddition reactions with electron-rich dienophiles. rsc.org

Green Chemistry Aspects in this compound Synthesis

Several modern synthetic strategies for this compound incorporate principles of green chemistry to improve sustainability. Key aspects include the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical one-pot procedures.

One-Pot Syntheses: The pseudo five-component synthesis is a prime example of a green approach as it combines multiple steps into a single operation, reducing the need for intermediate purification, minimizing solvent waste, and saving time and resources. d-nb.infonih.gov Another one-pot method produces 2,5-disubstituted thiophenes from terminal alkynes via a greener version of the Glaser coupling, followed by heterocyclization with sodium sulfide. schenautomacao.com.br This telescopic approach avoids the isolation of the 1,3-diyne intermediate and uses tribromoisocyanuric acid (TBCA), a reagent with high atom economy. schenautomacao.com.br

Aqueous Reaction Media: A significant advancement is the use of water as a solvent for the Pd-catalyzed direct C–H arylation of thiophene derivatives. unito.it This method is robust enough to be performed even in low-purity industrial wastewater, offering a virtuous way to repurpose waste streams. unito.it

Energy Efficiency: Microwave-assisted synthesis has been successfully applied to accelerate reactions like the Suzuki-Miyaura cross-coupling for producing 2,5-diarylthiophene derivatives. beilstein-journals.orgresearchgate.net This technique often leads to significantly reduced reaction times and lower energy consumption compared to conventional heating. researchgate.net

Metal-Free Approaches: The development of metal-free synthesis routes is a key goal in green chemistry. One such method involves the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide under mild conditions to afford 2,5-disubstituted thiophenes in good to excellent yields, avoiding the use of transition metal catalysts. rsc.org

Synthetic Access to Substituted 2,5-Diphenylthiophenes

A variety of synthetic methods provide access to 2,5-diphenylthiophenes with diverse substitution patterns on both the phenyl and thiophene rings.

Multicomponent Reactions: As detailed in section 2.3.2, the pseudo five-component synthesis starting from substituted iodoarenes is a powerful tool for creating symmetrically substituted 2,5-diarylthiophenes with a wide array of functionalities. beilstein-journals.orgd-nb.info

Fiesselmann Thiophene Synthesis: This classic name reaction allows for the generation of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com While the primary products are often 3-hydroxy-2-thiophenecarboxylic acid derivatives, this method provides a versatile entry point to polysubstituted thiophenes. wikipedia.org Variations of this reaction can be used to synthesize thiophenes with different substitution patterns. organic-chemistry.org

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling is a widely used method for forming C-C bonds. This reaction can be applied to synthesize substituted 2,5-diarylthiophenes. For example, highly substituted 5-chloro- and 3-chlorothiophenes can be synthesized via the ring-expansion of gem-dichlorocyclopropyl ketones. These chlorothiophenes can then undergo Suzuki-Miyaura coupling with phenylboronic acid to yield 2-aryl-5-phenylthiophenes. oup.com

Cyclization of 1,3-Diynes: Symmetrically substituted 2,5-diarylthiophenes can be prepared by the cyclization of the corresponding 1,4-diaryl-1,3-diynes with a sulfur source like sodium hydrosulfide. rsc.org This metal-free approach is effective for a variety of substituted diynes. rsc.org

| Method | Key Reactants | Type of Substitution Achieved | Reference |

|---|---|---|---|

| Pseudo Five-Component Synthesis | Substituted Iodoarenes, TMSA, Na₂S | Symmetrical substitution on phenyl rings (EDG, EWG, bulky, polar) | beilstein-journals.orgd-nb.info |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Substitution on the thiophene ring (e.g., hydroxyl, carboxylic acid) | wikipedia.orgderpharmachemica.com |

| Suzuki-Miyaura Coupling | Substituted halothiophenes, Phenylboronic acids | Unsymmetrical and highly substituted arylthiophenes | oup.com |

| Metal-Free Diyne Cyclization | 1,4-Diaryl-1,3-diynes, Sodium hydrosulfide | Symmetrical substitution on phenyl rings | rsc.org |

Synthesis of this compound Oxides and Sulfones

The sulfur atom in the this compound ring can be oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones).

Synthesis of Thiophene S-Oxides: The controlled, single oxidation of thiophenes to thiophene S-oxides is typically achieved using peracids, most commonly meta-chloroperoxybenzoic acid (m-CPBA). mdpi.orgmdpi.org The reaction is often carried out in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), at low temperatures (e.g., -20 °C) to prevent over-oxidation to the sulfone. mdpi.org Thiophene S-oxides are interesting intermediates that can act as dienes in Diels-Alder reactions. researchtrends.net

Synthesis of Thiophene Sulfones (S,S-Dioxides): Further oxidation of the thiophene or the thiophene S-oxide yields the corresponding sulfone. This can be accomplished with stronger oxidizing agents or more forcing conditions. organic-chemistry.org Reagents like urea-hydrogen peroxide in combination with phthalic anhydride provide an environmentally benign method for converting sulfides directly to sulfones. organic-chemistry.org Alternatively, using 30% hydrogen peroxide with a niobium carbide catalyst efficiently affords sulfones, whereas a tantalum carbide catalyst under similar conditions tends to stop at the sulfoxide (B87167) stage. organic-chemistry.org Sulfones can also be formed as byproducts during the synthesis of S-oxides if the reaction conditions are not carefully controlled. mdpi.org The oxidation of the sulfur atom significantly alters the electronic properties of the thiophene ring, making sulfones valuable in materials science.

Polymerization and Polymer Chemistry of 2,5 Diphenylthiophene

Chemical Polymerization Techniques

Chemical oxidative polymerization is a prevalent and straightforward method for synthesizing polythiophene and its derivatives. This technique typically involves the use of an oxidizing agent to initiate the polymerization of the monomer units.

The oxidative polymerization of thiophene (B33073) derivatives using iron (III) chloride (FeCl₃) is a widely adopted, simple, and inexpensive method. rloginconsulting.com The process is initiated by the oxidation of the 2,5-diphenylthiophene monomer by FeCl₃, which acts as the oxidant. This oxidation generates radical cations from the monomer units. nih.gov

The proposed mechanism involves the following key steps:

Oxidation/Initiation : The FeCl₃ oxidant abstracts an electron from the π-system of the thiophene ring, forming a monomer radical cation.

Propagation : These highly reactive radical cations then couple with each other. Subsequent loss of two protons (rearomatization) leads to the formation of a neutral dimer. This process repeats, with the oligomers being successively oxidized and coupled, leading to the growth of the polymer chain. nih.gov

Termination : The polymerization process ceases when the reactants are consumed or when the reaction is quenched, often by the addition of a substance like methanol.

This method is advantageous due to its scalability and the potential to produce high molecular weight polymers. rloginconsulting.comnih.gov The resulting polymer is typically obtained in its doped, conductive state, with the chloride ion from FeCl₃ acting as the dopant.

The properties of the resulting poly(this compound) are significantly influenced by the conditions of the chemical polymerization reaction, including the choice of solvent, monomer concentration, and the presence of electrolytes.

Solvent : The type of solvent used plays a crucial role in the polymerization process. It affects the solubility of both the monomer and the oxidant, as well as the solubility and molecular weight of the resulting polymer. redalyc.org For instance, in the polymerization of 3-hexylthiophene (B156222) with FeCl₃, using dichloromethane (B109758) instead of chloroform (B151607) resulted in a polymer with a considerably lower molecular weight. redalyc.org The solvent's polarity and its ability to dissolve the growing polymer chains can dictate the final chain length and morphology. flinders.edu.aunih.gov Some studies have shown that for the polymerization of certain thiophene derivatives with FeCl₃, the oxidant must be present in a solid state for the reaction to proceed, highlighting the importance of solvent choice in relation to the oxidant's solubility. kpi.ua

Monomer Concentration : The concentration of the monomer can impact the reaction rate and the molecular weight of the final polymer. Higher monomer concentrations can lead to faster polymerization rates and potentially higher molecular weight polymers. anu.edu.au However, some studies on substituted thiophenes have shown that lower monomer concentrations can lead to increased regioregularity in the polymer chain, which is a critical factor for achieving desired electronic properties. redalyc.org

Electrolyte : While more critical in electrochemical polymerization, the ionic environment in chemical polymerization can also play a role. The presence of salts can influence the polarity of the reaction medium and the stability of the intermediate radical cation species, thereby affecting the polymerization kinetics and the structure of the resulting polymer.

The interplay of these factors determines the key characteristics of the synthesized polymer, such as molecular weight, polydispersity, regioregularity, and ultimately, its performance in various applications.

Electrochemical Polymerization Studies

Electrochemical polymerization offers a high degree of control over the synthesis of conductive polymers. This technique involves the direct oxidation of the monomer at the surface of an electrode, leading to the deposition of a polymer film. researchgate.netfrontiersin.org This method is advantageous as it produces high-purity polymer films that adhere well to the electrode substrate and allows for real-time control over film thickness and morphology. researchgate.net

Polymerization under galvanostatic conditions involves applying a constant current between the working electrode and a counter electrode. researchgate.net This technique is valued for its simplicity and practicality. By maintaining a constant current, the rate of monomer oxidation is kept constant, which allows for a controlled and steady growth of the polymer film on the electrode surface. researchgate.net The thickness of the resulting poly(this compound) film can be precisely controlled by adjusting the total charge passed during the polymerization process. This level of control is crucial for applications where specific film thicknesses are required to optimize device performance.

The choice of the working electrode material is a critical parameter in electrochemical polymerization. The electrode provides the surface on which the polymerization occurs and can influence the nucleation and growth of the polymer film. Inert metals, such as platinum (Pt) and gold (Au), are commonly used as working electrodes. researchgate.net

Platinum is frequently chosen due to its high electrical conductivity, chemical inertness, and excellent catalytic properties. The electrochemical processes, including the oxidation of the this compound monomer and the subsequent coupling of radical cations, take place at the platinum surface. The nature of the electrode surface can affect the morphology and adhesion of the deposited polymer film. A smooth and clean platinum surface facilitates the formation of a uniform and homogeneous film of poly(this compound).

Characterization of Poly(this compound)

A comprehensive characterization of poly(this compound) is essential to understand its structural, thermal, and electronic properties. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis :

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the chemical structure of the polymer. Characteristic absorption bands confirm the successful polymerization of the thiophene monomer. For instance, the C=C stretching vibrations from the thiophene ring are typically observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure and regioregularity of the polymer chain.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic properties of the conjugated polymer. The absorption spectrum reveals the π-π* transition, and the absorption edge can be used to determine the optical band gap of the material. redalyc.org

Thermal Analysis :

Thermogravimetric Analysis (TGA) : TGA is employed to evaluate the thermal stability of the polymer. It determines the decomposition temperature, which is the temperature at which the polymer starts to lose weight due to thermal degradation. Studies on similar copolymers have shown decomposition temperatures above 380 °C, indicating good thermal stability. nih.govnih.gov

Differential Scanning Calorimetry (DSC) : DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology (amorphous vs. crystalline). nih.gov

Morphological and Structural Analysis :

Scanning Electron Microscopy (SEM) : SEM provides information about the surface morphology and topography of the polymer film. researchgate.net

X-ray Diffraction (XRD) : XRD is used to investigate the crystallinity and molecular packing of the polymer chains. The presence of sharp diffraction peaks indicates a more ordered or crystalline structure, which can influence the material's charge transport properties. nih.gov

The table below summarizes the common characterization techniques and the information they provide for poly(this compound).

| Technique | Abbreviation | Information Obtained |

| Fourier-Transform Infrared Spectroscopy | FTIR | Functional groups, confirmation of polymerization. nih.gov |

| Nuclear Magnetic Resonance | NMR | Chemical structure, regioregularity. |

| UV-Visible Spectroscopy | UV-Vis | Electronic transitions, optical band gap. redalyc.org |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature. nih.gov |

| Differential Scanning Calorimetry | DSC | Glass transition temperature, melting temperature. nih.gov |

| Scanning Electron Microscopy | SEM | Surface morphology, topography. researchgate.net |

| X-ray Diffraction | XRD | Crystallinity, molecular packing. nih.gov |

The following table presents data on how solvent choice can affect the properties of a similar polymer, Poly(3-hexylthiophene), synthesized via oxidative polymerization.

| Solvent | Molecular Weight (Mw) | Polydispersity (PDI) | Regioregularity (%) |

| Chloroform | High | High | ~91 |

| Dichloromethane | Low | Low | ~92 |

| Data adapted from studies on Poly(3-hexylthiophene) to illustrate solvent effects. redalyc.org |

Morphology and Film Formation

The morphology of thin films derived from poly(this compound) is intricately linked to the polymerization and deposition techniques employed. While specific studies on the film formation of poly(this compound) are not extensively detailed in the available literature, the general principles of polythiophene film morphology can provide valuable insights.

Polythiophene films, when produced via methods like surface polymerization by ion-assisted deposition (SPIAD), exhibit a diverse range of micro and nanoscale structures. These can include the formation of microscale islands, lamellar structures, and even fractal-like growth patterns. The ultimate morphology is heavily influenced by the energy and ratio of ions to neutral monomers during the deposition process, which in turn affects thermal processes such as sublimation. dtu.dk

For substituted polythiophenes, the nature of the side groups plays a crucial role in the final film structure. For instance, in poly(3-alkylthiophene) films, the aggregation of polymer chains in solution prior to casting can lead to the formation of granular structures of varying sizes on the film surface. journalskuwait.org The introduction of bulky phenyl groups at the 2 and 5 positions of the thiophene ring, as in poly(this compound), is expected to significantly influence the intermolecular packing and, consequently, the film's morphology. The steric hindrance imposed by the phenyl rings may disrupt the planar arrangement of the polythiophene backbone, leading to a more amorphous or less ordered crystalline structure compared to unsubstituted or alkyl-substituted polythiophenes.

The study of polymers such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) reveals that these materials can form well-oriented crystalline domains with lamellae of π-stacked polymer chains. nist.govnist.govsemanticscholar.org The orientation and size of these crystalline domains are critical factors that affect the electrical transport properties of the thin films. nist.govnist.govsemanticscholar.org While direct evidence for poly(this compound) is not available, it is plausible that its film morphology would also be characterized by a semi-crystalline nature, with the phenyl groups modulating the degree of order and domain size.

Electrical Conductivity

The electrical conductivity of polythiophenes is a hallmark property that arises from the delocalization of π-electrons along the conjugated backbone. This conductivity can be dramatically enhanced through a process known as doping, where the polymer is oxidized (p-doped) or reduced (n-doped).

For polythiophenes in their undoped, or neutral, state, the electrical conductivity is typically very low. For instance, neat polythiophene exhibits a high resistivity of 4.9 Ωcm, corresponding to a low electron conductivity of 5.8 × 10⁻⁵ S cm⁻¹. researchgate.net The introduction of dopants, such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ), can significantly increase the conductivity. dtu.dk In the case of poly(3-hexylthiophene) (P3HT), doping with F4TCNQ can lead to conductivity values as high as 12.7 S cm⁻¹. nih.gov The efficiency of this doping process and the resulting conductivity are strongly correlated with the solid-state order and morphology of the polymer film. nih.gov

The presence of phenyl substituents in poly(this compound) is expected to influence its electrical properties. The bulky nature of the phenyl groups can introduce steric hindrance, potentially twisting the polymer backbone and reducing the effective conjugation length. This could lead to a lower intrinsic conductivity compared to unsubstituted polythiophene. However, the phenyl groups could also modulate the polymer's interaction with dopants, potentially leading to interesting doping behavior.

Thermal Stability Analysis (e.g., Thermogravimetry)

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of polymers. For conjugated polymers intended for use in electronic devices, high thermal stability is a critical requirement.

Studies on various thiophene-based polymers have demonstrated their robust thermal properties. For example, some polythiophene derivatives containing pyrazoline side groups have shown thermal stability up to 590°C in air. nih.gov Copolymers based on thiophene and benzodithiophene units have also exhibited excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) exceeding 380°C. tainstruments.com The thermal degradation of these copolymers often occurs in two steps, with the initial degradation corresponding to the loss of side chains, followed by the decomposition of the polymer backbone at higher temperatures. tainstruments.com

A thiophene-containing polymer, PODTT-4T, has been reported to have a decomposition temperature of approximately 395°C. semanticscholar.org Another study on poly(3-decylthiophene) showed that significant weight loss begins above 400°C, with the compound completely decomposing above 500°C. researchgate.net

While specific TGA data for poly(this compound) is not available in the reviewed literature, the general trend for thiophene-based polymers suggests that it would also possess good thermal stability. The presence of the aromatic phenyl groups could potentially enhance this stability due to their inherent thermal robustness. The degradation profile would likely involve the initial scission of the phenyl side groups followed by the degradation of the polythiophene backbone at higher temperatures.

Table 1: Thermal Decomposition Data for Selected Thiophene-Based Polymers

| Polymer/Copolymer | Decomposition Temperature (T_d, 5% weight loss) | Reference |

| Polythiophene derivatives with pyrazoline | Up to 590°C | nih.gov |

| Thiophene and Benzodithiophene Copolymers | > 380°C | tainstruments.com |

| PODTT-4T | ~395°C | semanticscholar.org |

Note: This table provides a comparative overview of the thermal stability of various thiophene-based polymers. The exact thermal stability of poly(this compound) would require experimental verification.

Conjugated Polymers Incorporating this compound Units

The incorporation of this compound units into conjugated polymer backbones offers a strategic approach to tailor the optoelectronic and material properties of the resulting copolymers. The phenyl substituents can influence solubility, morphology, and electronic energy levels, making them valuable building blocks in the design of new functional materials.

Various synthetic methodologies are employed to create copolymers containing thiophene units. These include Stille coupling and direct arylation polycondensation, which allow for the precise arrangement of different monomer units along the polymer chain. tainstruments.comsemanticscholar.orgresearchgate.net For instance, donor-acceptor copolymers consisting of a benzo[1,2-b:4,5-b′]dithiophene derivative and thieno[3,2-b]thiophene (B52689) have been synthesized for applications in polymer solar cells. researchgate.net In these systems, the electronic and photophysical properties can be finely tuned by modifying the side chains. researchgate.net

While specific examples of copolymers exclusively incorporating the this compound monomer are not extensively documented in the provided search results, the principles of copolymer design suggest several potential advantages. The introduction of this compound units could:

Enhance Solubility: The phenyl groups can improve the solubility of the resulting copolymer in common organic solvents, which is crucial for solution-based processing and device fabrication.

Modify Morphology: The bulky phenyl groups would influence the intermolecular packing of the polymer chains, potentially leading to a more amorphous morphology which can be beneficial in certain applications like organic light-emitting diodes by reducing aggregation-caused quenching.

Tune Electronic Properties: The electron-rich nature of the phenyl groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the copolymer, thereby tuning its band gap and absorption/emission characteristics.

The synthesis of copolymers of aniline (B41778) and thiophene has also been explored, leading to materials with interesting thermal and optical properties. pkusz.edu.cn This highlights the versatility of thiophene derivatives in creating a wide array of conjugated copolymers with tailored functionalities. The future development of copolymers incorporating this compound units holds promise for the creation of new materials with optimized performance for a range of organic electronic applications.

Electronic and Optoelectronic Applications of 2,5 Diphenylthiophene Based Materials

Organic Semiconductors

Materials based on 2,5-diphenylthiophene are a subject of significant interest within the field of organic semiconductors. These materials serve as the active layer in devices like organic field-effect transistors (OFETs), where their ability to transport charge carriers (holes or electrons) under an applied electric field is paramount. The performance of these semiconductors is intrinsically linked to the efficiency of charge transport through the thin film, which is governed by a combination of molecular structure, intermolecular packing, and film morphology.

Charge transport in organic semiconductors like those derived from this compound is fundamentally different from that in inorganic crystalline semiconductors. Instead of charge movement through delocalized bands, the transport is often described by two primary models: hopping and band-like transport.

Hopping Transport: In less crystalline or amorphous films, charge carriers are localized on individual molecules or conjugated segments. Transport occurs when a carrier "hops" from one molecule to an adjacent one. This process is thermally activated, meaning that charge carrier mobility generally increases with temperature. The efficiency of hopping is highly dependent on the spatial overlap of the π-orbitals of neighboring molecules and their energetic alignment. The introduction of the this compound moiety into molecular designs is a strategy aimed at improving charge transport properties. researchgate.net

Band-Like Transport: In highly ordered, single-crystal-like domains, the strong intermolecular π-π stacking can lead to a significant delocalization of electronic states, forming valence and conduction bands. In this regime, charge carriers can move more freely within these bands, and mobility tends to decrease with increasing temperature due to scattering effects, similar to inorganic semiconductors. Achieving this type of transport is a key goal in materials design for high-performance devices.

Carrier mobility (µ) is a critical parameter that quantifies the velocity of charge carriers in a semiconductor under an applied electric field. It is a key determinant of a transistor's switching speed and an OLED's efficiency. While specific experimental mobility data for pristine this compound thin-film transistors is not widely reported, extensive research on related thiophene-based materials provides insight into its potential performance.

Thiophene-based polymers and small molecules have demonstrated some of the highest mobilities among organic semiconductors. For instance, studies on regioregular poly(thiophene) derivatives have shown that modifying the material's structural order through thermal processing can change the room-temperature hole mobility over several orders of magnitude, from 0.004 to 0.1 cm²/Vs. aps.org More advanced polymers incorporating thiophene (B33073) units have achieved hole mobilities as high as 0.42 cm²/Vs and even 8.0 cm²/Vs in highly aligned films. mdpi.comdaneshyari.com A polymer incorporating a 3-hexyl-2,5-diphenylthiophene unit exhibited a hole mobility of 0.02 cm²/Vs. researchgate.net

These investigations reveal that mobility is not solely an intrinsic property of the molecule but is heavily influenced by:

Molecular Packing: The arrangement of molecules in the solid state dictates the degree of π-orbital overlap.

Film Morphology: The size and connectivity of crystalline domains are crucial. Fibrillar structures, for example, can act as efficient "conduits" for charge transport. nanoscience.or.kr

Purity: Chemical impurities can act as traps for charge carriers, significantly reducing mobility.

The table below presents representative hole mobility values for various thiophene-based organic semiconductors, illustrating the range of performance achievable with this class of materials.

| Material Type | Specific Compound/Polymer | Reported Hole Mobility (µ) in cm²/Vs |

|---|---|---|

| Polymer | Poly(3-hexylthiophene) (P3HT) | 0.085 - 0.1 nanoscience.or.kr |

| Polymer | Poly(3-hexyl-2,5-diphenylthiophene):phenylene vinylene | 0.02 researchgate.net |

| Polymer | P(FDPP-TP) with furan (B31954) spacer | 0.42 mdpi.com |

| Polymer | Poly(phenylene thiophene vinylene) | 0.03 - 0.06 acs.org |

| Small Molecule | Regioregularpoly(thiophene) (PQT-12) | 0.004 - 0.1 aps.org |

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound and its derivatives can be utilized in the emissive layer (EML), where the recombination of electrons and holes leads to the generation of light. The color and efficiency of this emission are determined by the electronic properties of the emitter molecule. Thiophene-based compounds are known for their high photoluminescence quantum yields and tunable emission colors, making them attractive for display and lighting applications.

To achieve high efficiency and color purity in OLEDs, a host-dopant system is often employed in the EML. 20.210.105 In this architecture, a small amount of a highly luminescent guest molecule (the dopant or emitter) is dispersed within a host material that has excellent charge-transporting properties. This approach offers several advantages:

Prevents Self-Quenching: Isolating the emitter molecules in the host matrix prevents aggregation, which can quench luminescence.

Efficient Energy Transfer: Excitons (bound electron-hole pairs) are formed on the host molecules and then efficiently transferred to the dopant molecules, which subsequently emit light.

Color Tuning: The emission color of the OLED is determined by the dopant, allowing for precise color control by simply changing the guest molecule.

Thiophene derivatives have been successfully used as fluorescent dopants, particularly for green and red emission. nanoscience.or.kr For example, a multi-resonance emitter using a thiophene core achieved a high luminous efficiency of 97% with a narrow green emission. rsc.org The introduction of different substituent groups to the thiophene backbone can tune the emission wavelength across the visible spectrum. nanoscience.or.kr Although specific device reports featuring this compound as the primary dopant are limited, its inherent fluorescence suggests its potential as a core structure for developing new blue or green emitting materials.

The performance of an OLED is characterized by several key metrics, including its efficiency, brightness (luminance), and color coordinates. Electroluminescence (EL) refers to the emission of light in response to an electric current. The EL spectrum defines the color of the emitted light.

While device data for this compound itself is scarce, the performance of OLEDs using more complex thiophene-based emitters demonstrates the potential of this material class. For instance, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter incorporating a thiophene core has been used to fabricate a green OLED with a maximum external quantum efficiency (EQE) of 34.6%. rsc.org Polythiophene derivatives have also been developed that emit red light with turn-on voltages between 4.5 and 6.5 V. nanoscience.or.kr

The following table summarizes the performance of representative OLEDs that utilize thiophene derivatives as the light-emitting component, showcasing the high efficiencies that can be achieved.

| Emitter Material (Thiophene-Based) | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |

|---|---|---|---|

| Th-BN (MR-TADF Emitter) | Green | 34.6% rsc.org | Not Specified rsc.org |

| Poly(alkyloxyphenylthiophene) | Red | Not Specified nanoscience.or.kr | Not Specified nanoscience.or.kr |

| Pyrazoline-substituted Polythiophene | Green-Yellow (505-550 nm peak) | Not Specified nih.gov | Not Specified nih.gov |

| Hybrid White OLED with Blue TADF and Yellow Phosphorescent Emitters | Cool White | 23.1% researchgate.net | (0.324, 0.337) researchgate.net |

The performance of an OLED is critically dependent on its device architecture, which consists of a stack of several organic and inorganic layers. A typical OLED structure includes:

Anode: A transparent conductor, such as Indium Tin Oxide (ITO), for injecting holes.

Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the injection of holes from the anode and their transport to the emissive layer.

Emissive Layer (EML): The layer where electrons and holes recombine to produce light.

Electron Transport Layer (ETL) & Electron Injection Layer (EIL): These layers facilitate the injection of electrons from the cathode and their transport to the emissive layer.

Cathode: A low work-function metal for injecting electrons.

Optimization strategies focus on maximizing the efficiency of light generation and extraction. For devices incorporating a this compound-based emitter, these strategies would include:

Balancing Charge Injection: The energy levels of the transport layers must be carefully chosen to ensure an equal number of holes and electrons reach the EML. An imbalance can lead to reduced efficiency and faster device degradation.

Exciton Confinement: Blocking layers are often inserted adjacent to the EML to confine excitons within it, preventing them from being quenched at the transport layers.

Optimizing Layer Thickness: The thickness of each layer is tuned to optimize the optical cavity effects within the device. researchgate.net This ensures that the generated light can escape the device efficiently, maximizing the out-coupling efficiency. For example, in a white OLED, the ITO and total device thickness can be tuned to satisfy the antinode positions for both blue and yellow emissions simultaneously. researchgate.net

Host Material Selection: In a doped system, the host material must have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent back-transfer. It should also possess good charge-transporting properties to facilitate carrier recombination on the dopant molecules.

By systematically applying these optimization principles, the performance of OLEDs based on this compound materials can be maximized for potential use in next-generation displays and solid-state lighting.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is largely determined by the charge-carrying capabilities of the organic semiconductor used as the active layer. Materials based on the this compound motif are highly suitable for this purpose due to their structural planarity and propensity for strong intermolecular π-π stacking, which facilitates efficient charge transport. By incorporating the this compound concept—a central thiophene-based core flanked by large aromatic groups—researchers have developed high-performance semiconductors.

For instance, novel semiconductors based on thiophene-anthracene oligomers demonstrate excellent OFET characteristics. pkusz.edu.cn A related high-performance material, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), which features a fused thiophene core with anthracene (B1667546) substituents, has been shown to form single crystals with highly ordered herringbone packing. nih.gov This structural arrangement leads to significant intermolecular orbital overlap, which is crucial for high charge mobility. nih.gov

A critical metric for a transistor's performance is the on/off current ratio (Ion/Ioff), which measures the device's ability to switch between a conductive "on" state and a non-conductive "off" state. A high on/off ratio is essential for digital logic applications to minimize power consumption and ensure signal integrity.

Materials developed from the principle of substituting a thiophene core with large aromatic groups have demonstrated exceptionally high on/off ratios. OFETs fabricated using thiophene-anthracene oligomers have achieved on/off ratios greater than 107. pkusz.edu.cn Similarly, single-crystal OFETs based on 2,6-DADTT have reported impressive on/off ratios in the range of 106 to 108, indicating excellent switching behavior and very low off-currents. nih.gov These high ratios underscore the potential of such materials in low-power, high-performance electronic circuits. nih.gov

Charge-carrier mobility (µ) is a measure of how quickly charge carriers (holes or electrons) can move through the semiconductor material under the influence of an electric field. High mobility is paramount for achieving fast-switching transistors and high-frequency operation. The ordered packing and strong electronic coupling in well-designed thiophene-based materials facilitate efficient charge transport.

Research has shown that the design of organic semiconductors incorporating thiophene and large aromatic moieties leads to materials with excellent charge transport properties. Thiophene-anthracene oligomers have exhibited field-effect mobilities as high as 0.50 cm²/Vs. pkusz.edu.cn Even more impressively, single-crystal devices of 2,6-DADTT have achieved a maximum hole mobility of 1.26 cm² V⁻¹ s⁻¹, with an average mobility of 0.706 cm² V⁻¹ s⁻¹. nih.gov These values are among the highest reported for organic semiconductors and demonstrate the effectiveness of this molecular design strategy for creating high-performance OFETs. nih.gov

| Material | Charge-Carrier Mobility (µ) (cm²/Vs) | On/Off Current Ratio (Ion/Ioff) |

|---|---|---|

| Thiophene-Anthracene Oligomer | 0.50 | > 107 |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | 1.26 (max), 0.706 (avg) | 106 – 108 |

Organic Photovoltaic Devices (Solar Cells)

Organic photovoltaic (OPV) devices, or solar cells, offer a promising route to low-cost, flexible, and large-area solar energy conversion. The active layer in many efficient OPVs consists of a bulk heterojunction (BHJ), which is an interpenetrating network of electron-donating and electron-accepting materials. Thiophene-based polymers are widely used as electron donor materials due to their strong light absorption in the visible spectrum and excellent hole transport properties. informaticsjournals.co.inresearchgate.netresearchgate.net

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, particularly in the field of photovoltaics. informaticsjournals.co.inresearchgate.net In this design, electron-rich (donor) and electron-poor (acceptor) units are combined within the same polymer chain or blended together. This arrangement facilitates efficient charge separation at the donor-acceptor interface after a photon is absorbed.

Copolymers that incorporate a this compound derivative within a D-A structure have been synthesized and investigated for photovoltaic applications. For example, a conjugated polymer based on 3-Hexyl-2,5-diphenylthiophene and phenylene vinylene has been used as the donor material in a bulk heterojunction solar cell, where it is blended with a fullerene-based acceptor. This architecture allows for the effective generation and separation of charge carriers, which is the fundamental process for converting light into electricity.

The power conversion efficiency (PCE) is the primary metric for evaluating a solar cell's performance, representing the percentage of solar energy that is converted into electrical energy. The PCE is dependent on several factors, including the material's ability to absorb light, the efficiency of charge separation and transport, and the device's open-circuit voltage (Voc) and short-circuit current (Jsc).

In a device utilizing a donor-acceptor polymer containing a 3-Hexyl-2,5-diphenylthiophene unit blended with researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PC61BM) as the acceptor, a power conversion efficiency of 2.66% was achieved under standard AM 1.5G illumination. While higher efficiencies have been reached with more complex thiophene-based polymers, this result demonstrates the viability of the this compound core as a building block for photovoltaic materials.

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) |

|---|---|---|

| 3-Hexyl-2,5-diphenylthiophene:phenylene vinylene-based copolymer | PC61BM | 2.66 |

Molecular Electronics

Molecular electronics represents the ultimate goal of miniaturization, aiming to use individual molecules or small ensembles of molecules as active electronic components. The rigid, conjugated structure of this compound makes it an attractive candidate for use as a "molecular wire"—a fundamental component designed to conduct electrical current at the nanoscale.

The field of molecular electronics often studies charge transport through single-molecule junctions, where a molecule is positioned between two electrodes. core.ac.uk Research on such junctions has revealed that the electrical conductance is highly dependent on the molecule's structure, particularly its length and conformation. core.ac.uknih.gov For instance, studies on biphenyl (B1667301) systems, which share the phenyl-C-C-phenyl rotational characteristic with this compound, have shown that the conductance changes with the twist angle between the two phenyl rings. nih.govarxiv.org A more planar conformation leads to better π-orbital overlap and higher conductance. nih.govarxiv.org

The this compound molecule offers a relatively planar and rigid conjugated pathway, which is desirable for an efficient molecular wire. Theoretical and experimental studies on thiophene-based oligomers in single-stacking junctions have provided insight into how charge can be transported through intermolecular pathways. core.ac.uk The well-defined structure and predictable electronic properties of this compound make it a valuable building block for designing and testing the fundamental principles of charge transport at the molecular scale.

Molecular Nanowire Architectures

The architecture of a molecular nanowire based on this compound (DPT) has been theoretically investigated, particularly focusing on its behavior when connected to gold (Au) electrodes. researchgate.net Computational studies employing density functional theory (DFT) have been instrumental in optimizing the geometry of the DPT molecular wire and understanding the nature of the contact between the molecule and the metal electrodes.

In a typical modeled architecture, the this compound molecule is functionalized with thiol (-SH) groups at the terminal ends of the phenyl rings. These thiol groups act as "alligator clips" to bond with the gold electrodes, a common strategy in molecular electronics for establishing a reliable electrical connection. The molecule is then positioned between two gold clusters, representing the source and drain electrodes.

The optimized geometry of the Au-S-DPT-S-Au molecular junction reveals specific bond lengths and angles that are crucial for its electronic properties. For instance, the bond distance between the gold electrodes and the sulfur atoms of the thiol groups is a critical parameter influencing charge transport. Similarly, the bond lengths within the thiophene and phenyl rings, as well as the torsional angles between them, are affected by the interaction with the electrodes and the application of an external electric field. researchgate.net

Table 1: Selected Bond Lengths (Å) of Au and Thiol Substituted this compound Molecule at Zero Electric Field

| Bond | Bond Length (Å) |

|---|---|

| Au-S (Left) | 2.450 |

| Au-S (Right) | 2.450 |

| S-C (Thiol-Phenyl, Left) | 1.835 |

| S-C (Thiol-Phenyl, Right) | 1.835 |

| S-C (in Thiophene Ring) | 1.817 |

Data sourced from theoretical calculations. researchgate.net

Quantum Chemical Studies on Transport Properties

Quantum chemical studies, primarily using density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) formalism, have been pivotal in elucidating the charge transport properties of this compound-based molecular nanowires. These theoretical investigations provide insights into the electronic structure, molecular orbital energies, and the current-voltage (I-V) characteristics of the molecular junction.

The electronic structure analysis of the Au-S-DPT-S-Au system reveals the alignment of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with the Fermi level of the gold electrodes. This alignment is a key determinant of the charge transport mechanism, whether it is dominated by tunneling through the HOMO-LUMO gap or by resonant transport through one of the molecular orbitals.

Upon the application of an external electric field, the molecular orbital energies are observed to shift. This phenomenon, known as the Stark effect, can lead to a reduction in the HOMO-LUMO gap, which generally results in an increase in the conductivity of the molecular wire. The distribution of molecular orbitals also plays a crucial role; for instance, a delocalized LUMO across the molecular backbone can facilitate efficient electron transport.

Theoretical calculations of the I-V characteristics of the DPT molecular nanowire show a non-linear relationship, indicating that the molecule's conductivity is dependent on the applied voltage. The current is found to increase with the applied electric field. The analysis of atomic charges, such as Mulliken population analysis, shows a redistribution of charge across the molecule under an applied field, which can influence its stability and transport behavior. For example, the charge on the sulfur atoms in the thiophene ring and the linker thiol groups can vary with the electric field, affecting the coupling with the gold electrodes. researchgate.net

Table 2: Variation of Selected Bond Lengths (Å) of Au and Thiol Substituted this compound with Applied Electric Field (EF)

| Bond | Zero EF (Å) | EF = 0.2 V/Å (Å) | EF = 0.4 V/Å (Å) |

|---|---|---|---|

| Au-S (Left) | 2.450 | 2.452 | 2.455 |

| Au-S (Right) | 2.450 | 2.447 | 2.443 |

| S-C (Thiol-Phenyl, Left) | 1.835 | 1.833 | 1.830 |

| S-C (Thiol-Phenyl, Right) | 1.835 | 1.837 | 1.840 |

Photophysical Phenomena and Spectroscopy of 2,5 Diphenylthiophene

UV-Vis Absorption Characteristics

The electronic absorption spectrum of a molecule provides insight into the energy differences between its electronic ground and excited states. For conjugated molecules like 2,5-diphenylthiophene, the absorption in the ultraviolet-visible (UV-Vis) region is typically dominated by π-π* transitions. The NIST Chemistry WebBook indicates the availability of a UV/Visible spectrum for this compound, signifying that its absorption properties have been experimentally measured. nist.govnist.gov

To illustrate the typical UV-Vis absorption data for a related compound, the following table presents the absorption maxima for 2-(4'-N,N-dimethylaminophenyl)imino-3-(N-2'methylphenyl carboxamido)-4,5,tetramethylene thiophene (B33073) in various solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) |

| Dioxane | 2.21 | 1.422 | 412 |

| Chloroform (B151607) | 4.81 | 1.446 | 422 |

| Ethyl Acetate | 6.02 | 1.372 | 415 |

| Tetrahydrofuran | 7.58 | 1.407 | 416 |

| Dichloromethane (B109758) | 8.93 | 1.424 | 420 |

| 1-Butanol | 17.51 | 1.399 | 416 |

| 2-Propanol | 19.92 | 1.377 | 417 |

| Acetone | 20.70 | 1.359 | 414 |

| Ethanol | 24.55 | 1.361 | 416 |

| Methanol | 32.70 | 1.329 | 416 |

| Acetonitrile | 37.50 | 1.344 | 413 |

| Dimethyl Sulfoxide (B87167) | 46.70 | 1.478 | 420 |

| Data for 2-(4'-N,N-dimethylaminophenyl)imino-3-(N-2'methylphenyl carboxamido)-4,5,tetramethylene thiophene, presented for illustrative purposes. scispace.com |

Fluorescence Emission Properties

Upon absorption of a photon and promotion to an excited state, this compound can relax back to the ground state through the emission of light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energies (longer wavelengths) due to energy loss in the excited state prior to emission.

Solvatochromism refers to the change in the color of a solution, and thus a shift in the absorption or emission spectra, with a change in the solvent. This phenomenon is particularly pronounced for molecules where the dipole moment of the excited state differs significantly from that of the ground state. semanticscholar.org In such cases, polar solvents will stabilize the more polar state to a greater extent, leading to a shift in the energy gap between the ground and excited states.

For push-pull thiophene derivatives, which contain electron-donating and electron-accepting groups, a significant red shift in the fluorescence emission is often observed with increasing solvent polarity, indicative of a more polar excited state. researchgate.net While specific solvatochromic data for the fluorescence of this compound is not available in the reviewed literature, the symmetrical nature of the molecule suggests that its excited state may not have as large a dipole moment as donor-acceptor systems. Consequently, a less pronounced solvatochromic shift in its fluorescence emission would be expected.

The following table shows the solvatochromic behavior of the related molecule 2-(4'-N,N-dimethylaminophenyl)imino-3-(N-2'methylphenyl carboxamido)-4,5,tetramethylene thiophene, which exhibits a clear red shift in emission with increasing solvent polarity.

| Solvent | λem (nm) | Stokes Shift (cm-1) |

| Dioxane | 496 | 4390 |

| Chloroform | 516 | 4734 |

| Ethyl Acetate | 508 | 4768 |

| Tetrahydrofuran | 509 | 4749 |

| Dichloromethane | 516 | 4825 |

| 1-Butanol | 520 | 5218 |

| 2-Propanol | 518 | 5104 |

| Acetone | 516 | 5133 |

| Ethanol | 522 | 5313 |

| Methanol | 525 | 5459 |

| Acetonitrile | 517 | 5214 |

| Dimethyl Sulfoxide | 528 | 5287 |

| Data for 2-(4'-N,N-dimethylaminophenyl)imino-3-(N-2'methylphenyl carboxamido)-4,5,tetramethylene thiophene, presented for illustrative purposes. scispace.com |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. semanticscholar.orgnih.gov It is a crucial parameter for assessing the potential of a molecule in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The quantum yield can be determined either by absolute methods or, more commonly, by relative methods that compare the fluorescence intensity of the sample to that of a standard with a known quantum yield. youtube.comnist.gov

While a specific fluorescence quantum yield for this compound has not been found in the surveyed literature, studies on related compounds provide some context. For instance, the fluorescence quantum yield of donor-acceptor thiophene derivatives is highly dependent on the solvent, often decreasing in more polar solvents due to the increased stabilization of non-radiative decay pathways. researchgate.net For 2,5-diphenyl-1,6,6a-trithiapentalene, a related sulfur-containing aromatic compound, the fluorescence quantum yield from the S2 state is in the range of 0.02-0.04 in various solvents. nih.gov

Following photoexcitation, the excited state of this compound can decay through several pathways, including fluorescence and non-radiative processes such as internal conversion and intersystem crossing to the triplet state. The rates of these processes determine the lifetime of the excited state. Ultrafast transient absorption spectroscopy is a powerful technique for studying these dynamics. researchgate.net

Studies on phenylthiophene derivatives have shown that intersystem crossing to the triplet manifold is an efficient process. technion.ac.il For 2-phenylthiophene, the intersystem crossing occurs on a picosecond timescale. technion.ac.il The fluorescence lifetime of the first excited electronic state of dibenzothiophene, a related sulfur-containing polycyclic aromatic hydrocarbon, has been determined to be 1.0 ns. nih.gov While specific excited-state decay constants for this compound were not found, it is expected to exhibit complex decay dynamics involving both singlet and triplet states.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. researchgate.net This phenomenon is characteristic of "push-pull" systems and leads to an excited state with a large dipole moment. The occurrence of ICT is often evidenced by a strong positive solvatochromism in the fluorescence emission.

In the case of this compound, the molecule possesses a symmetrical structure without distinct electron-donating or electron-accepting moieties. The phenyl groups are generally considered as π-electron systems that can act as both donors and acceptors, but in this symmetrical arrangement, a significant net charge transfer from one end of the molecule to the other upon excitation is not expected. Therefore, the excited state of this compound is more likely to be a locally excited (LE) state, where the electron density remains largely distributed over the conjugated π-system, rather than a charge-transfer state.

Two-Photon Absorption Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. technion.ac.illanl.gov The probability of TPA is proportional to the square of the incident light intensity, which allows for excitation in a very small focal volume, a property exploited in applications like two-photon microscopy and 3D microfabrication. technion.ac.ilnih.gov

The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂), usually measured in Göppert-Mayer (GM) units. Thiophene-based molecules, particularly those with a donor-π-acceptor-π-donor (D-π-A-π-D) quadrupole structure, have been shown to exhibit large TPA cross-sections. rsc.org While a specific experimental value for the TPA cross-section of this compound was not found in the reviewed literature, its conjugated structure suggests that it should exhibit TPA activity. The symmetrical nature of the molecule might favor a two-photon allowed transition to a different excited state than the one accessed by one-photon absorption, a common feature in centrosymmetric molecules. rsc.org

Effects of Substituents and Molecular Bridges on Photophysics

The photophysical properties of this compound are highly sensitive to the introduction of various substituents on the phenyl rings and the core thiophene unit, as well as the incorporation of molecular bridges that extend the π-conjugated system. These modifications allow for the fine-tuning of the absorption and emission characteristics, making these derivatives suitable for a range of applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. uni-halle.de

The electronic nature of the substituents plays a crucial role in modulating the intramolecular charge transfer (ICT) characteristics of these molecules. researchgate.netnih.gov Generally, the introduction of electron-donating groups (D) and electron-accepting groups (A) at the termini of the this compound scaffold, creating a D-π-A architecture, leads to significant changes in the photophysical properties. researchgate.netnih.gov

Research into D-π-A thiophene-based compounds has shown that modifying the electron-donating group can significantly enhance the intramolecular charge transfer strength. researchgate.netnih.gov For instance, changing an electron-donating group from a methoxy (B1213986) to a more powerful dimethylamine (B145610) group results in a notable bathochromic (red) shift in both the absorption and fluorescence emission spectra. researchgate.netnih.gov This shift is indicative of a smaller energy gap between the ground and excited states, which is a direct consequence of the increased ICT character.

The presence of electron-withdrawing groups also profoundly influences the photophysical behavior. For example, the introduction of a fluorine atom into the electron-accepting part of the molecule can lead to a bathochromic shift in the fluorescence emission spectrum, suggesting an enhanced electron-withdrawing ability in the excited state. nih.gov

Detailed Research Findings

Studies on various 2,5-bis(het)aryl substituted thiophenes have provided valuable insights into structure-property relationships. uni-halle.de The emission bands of these compounds can be tuned over a wide spectral range, from 410 nm to 536 nm, by varying the peripheral substituents. uni-halle.de Similarly, the Stokes shift, which is the difference between the absorption and emission maxima, can be modulated significantly, ranging from 39 nm to 191 nm for different derivatives. uni-halle.de